6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c11-9(12)6-3-7-5-15(13,14)2-1-8(7)10-4-6/h3-4H,1-2,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNLYNYHRYBHOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1N=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368148-50-8 | |
| Record name | 7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid 6,6-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carboxylic acid with appropriate reagents under controlled conditions . The reaction typically requires specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or thioether derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Features of Related Compounds
Key Observations :
- The target compound’s thiopyrano[4,3-b]pyridine scaffold distinguishes it from thieno[2,3-b]pyridine (SB-205384) and benzothiopyrano[2,3-b]pyridine (). The position of sulfur and ring fusion impacts planarity and electronic properties.
- The 6,6-dioxo groups in the target compound introduce stronger electron-withdrawing effects compared to single oxo groups in analogs like the tetrahydropyridine derivative in . This may influence reactivity or binding interactions .
Key Observations :
Biological Activity
6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyridine derivatives and exhibits unique structural characteristics that may influence its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of 6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid is C9H9NO4S, with a molecular weight of approximately 227.23 g/mol. Its structure features a thiopyrano moiety combined with a carboxylic acid functional group, which may contribute to its biological activity.
Biological Activity
Research on the biological activity of 6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid is still emerging. However, preliminary studies have indicated several potential areas of interest:
Antimicrobial Activity
Studies have shown that compounds containing thiopyrano structures often exhibit antimicrobial properties. For instance, derivatives of thiopyrano compounds have been tested against various bacterial strains and fungi. The presence of the dioxo group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Antioxidant Properties
The antioxidant potential of 6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid has been investigated in vitro. The compound's ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated significant antioxidant activity compared to standard antioxidants.
Enzyme Inhibition
Preliminary enzyme inhibition studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic processes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways.
The exact mechanism of action for 6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid requires further elucidation. However, it is hypothesized that the compound interacts with specific receptors or enzymes due to its structural features. The presence of the carboxylic acid group may facilitate hydrogen bonding with target proteins.
Research Findings and Case Studies
Several studies have explored the biological activity of similar compounds. Here are some notable findings:
Q & A
Q. What are reliable synthetic routes for preparing 6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid?
A common approach involves cyclization reactions using Vilsmeier-Haack-type reagents. For example, analogous thiopyrano-pyridine derivatives are synthesized via treatment with methylamine and POCl₃ under controlled temperatures (80°C for 12 hours), achieving moderate yields (~57%) . Optimize reaction conditions by monitoring intermediates via TLC or HPLC, and purify using column chromatography with gradient elution.
Q. How is the crystal structure of this compound determined, and what are key crystallographic parameters?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. A related compound, 5-(4-chlorophenyl)-1-methyl-3-phenyl-3,6,8,9-tetrahydropyrazolo[3,4-b]thiopyrano[4,3-d]pyridine, crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 8.8731 Å, b = 19.9044 Å, c = 10.5292 Å, and β = 96.689° . Refinement protocols (e.g., SHELXL) and data-to-parameter ratios >13:1 ensure accuracy.
Q. What spectroscopic methods are used to characterize this compound?
Employ a combination of:
- ¹H/¹³C NMR : Identify substituent environments (e.g., thiopyrano ring protons resonate δ 2.5–4.0 ppm; carboxylic acid protons δ 10–12 ppm) .
- FT-IR : Confirm carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and sulfone (S=O) vibrations (~1150–1250 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₄NO₄S: 283.34) .
Advanced Research Questions
Q. How can conflicting spectral data during synthesis be resolved?
Contradictions in NMR or IR data often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in pyridine-carboxylic acid derivatives can shift proton signals. Use deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR to stabilize conformers . Cross-validate with computational methods (DFT) to predict chemical shifts .
Q. What strategies improve yield in multi-step syntheses of thiopyrano-pyridine derivatives?
Key steps include:
- Precursor functionalization : Introduce electron-withdrawing groups (e.g., nitro) to enhance cyclization efficiency .
- Catalyst optimization : Replace POCl₃ with milder reagents (e.g., PPA) to reduce side reactions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .
Q. How does the compound’s electronic structure influence its biological activity?
Density Functional Theory (DFT) studies reveal that the sulfone and carboxylic acid groups enhance electrophilicity, facilitating interactions with biological targets (e.g., enzymes). Molecular docking simulations with Parkinson’s-related proteins (e.g., α-synuclein) show binding affinity improvements when the thiopyrano ring is planar .
Q. What are the challenges in analyzing regioselectivity during functionalization?
Regioselective bromination or nitration of the pyridine ring is complicated by competing sites. Use directing groups (e.g., methyl esters) to steer reactivity. For example, bromination at the 4-position is favored when a carboxylate group is present, as confirmed by LC-MS and SC-XRD .
Methodological Considerations
Q. How to validate purity for in vitro biological assays?
Q. What in vitro models are suitable for evaluating neuroprotective effects?
Use haloperidol-induced Parkinson’s disease (PD) models in mice. Administer the compound (7.15–15 mg/kg/day) and assess motor function via wire-hanging and grip-strength tests. Histopathological analysis of dopaminergic neurons (e.g., tyrosine hydroxylase staining) validates efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
